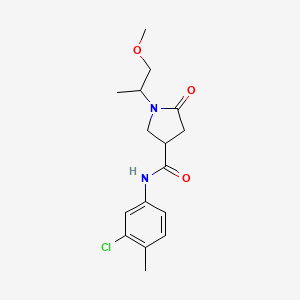

![molecular formula C18H22N4O2 B5561249 N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5561249.png)

N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of related pyrazole-acetamide derivatives involves reactions like infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS). Coordination complexes of these derivatives can be synthesized and characterized by elemental analysis and spectroscopic studies (Chkirate et al., 2019).

Molecular Structure Analysis

- For compounds like 2-phenyl-N-(pyrazin-2-yl)acetamide, the molecular structure has been investigated using both experimental and theoretical approaches including X-ray diffraction, FT-IR, NMR, and DFT calculations. These studies help in understanding the geometrical parameters and stability of the molecule (Lukose et al., 2015).

Chemical Reactions and Properties

- The chemical reactions involve the formation of coordination complexes and the involvement of various functional groups. For instance, the amide O and pyrazole N atoms can participate in coordination with metal ions in the formation of complexes (Chkirate et al., 2019).

Physical Properties Analysis

- Detailed physical properties such as the crystal structure can be obtained through X-ray diffraction. This includes parameters like space group, unit-cell parameters, and molecular conformation, as seen in studies of related compounds (Nayak et al., 2014).

Chemical Properties Analysis

- The chemical properties, including reactivity and interaction potentials, can be analyzed through spectroscopic techniques and theoretical calculations. This includes examining hyper-conjugative interactions, charge delocalization, and molecular electrostatic potentials (Lukose et al., 2015).

Applications De Recherche Scientifique

Coordination Chemistry and Antioxidant Activity

A study by Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes demonstrated significant in vitro antioxidant activity, highlighting their potential in developing novel antioxidants. The study emphasizes the effect of hydrogen bonding on self-assembly processes in coordination complexes (Chkirate et al., 2019).

Antimicrobial Activities

Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating pyrazole moieties, which were tested for their antibacterial and antifungal activities. This research underscores the potential of pyrazole-acetamide derivatives in developing new antimicrobial agents (Saravanan et al., 2010).

Chemoselective Acetylation

Magadum and Yadav (2018) conducted a study on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting the role of such compounds in synthesizing antimalarial drugs. This research indicates the applicability of acetamide derivatives in facilitating selective chemical reactions and drug synthesis processes (Magadum & Yadav, 2018).

Fatty Acid Synthesis Inhibition

Research by Weisshaar and Böger (1989) on chloroacetamide derivatives, including their inhibition of fatty acid synthesis in the green alga Scenedesmus acutus, provides insights into the herbicidal properties of similar compounds. This study suggests potential agricultural applications for acetamide derivatives in controlling unwanted vegetation (Weisshaar & Böger, 1989).

Propriétés

IUPAC Name |

N-[4-(azepane-1-carbonyl)-2-phenylpyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-14(23)20-17-16(18(24)21-11-7-2-3-8-12-21)13-19-22(17)15-9-5-4-6-10-15/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOHJRRUNQQDRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(azepan-1-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5561175.png)

![5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561192.png)

![8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5561194.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5561198.png)

![1-(4-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5561210.png)

![N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5561212.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(tetrahydrofuran-3-ylcarbonyl)piperidine](/img/structure/B5561216.png)

![3-methyl-7-(4-methylpiperazin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B5561217.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5561233.png)

![3-bromo-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5561240.png)

![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5561242.png)